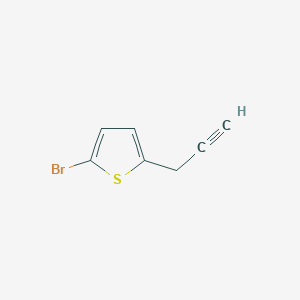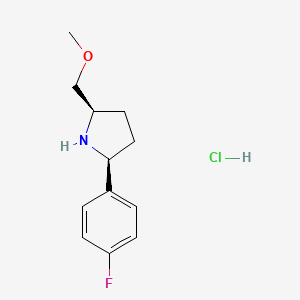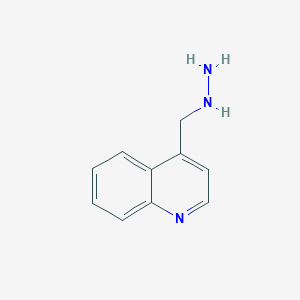![molecular formula C9H18ClNO B13589952 4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride](/img/structure/B13589952.png)
4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxybicyclo[221]heptan-1-aminehydrochloride is a chemical compound with the molecular formula C9H18ClNO It is a bicyclic amine derivative, characterized by its unique bicyclo[221]heptane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, followed by the introduction of the ethoxy group and the amine functionality. The final step involves the formation of the hydrochloride salt.
Preparation of Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Amination: The amine group is introduced through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- Bicyclo[2.2.1]heptane-1-amine
- 4-Methoxybicyclo[2.2.1]heptan-1-amine
- 4-Ethoxybicyclo[2.2.1]heptan-2-amine
Uniqueness
4-Ethoxybicyclo[221]heptan-1-aminehydrochloride is unique due to the presence of the ethoxy group at the 4-position, which imparts distinct chemical and biological properties
特性
分子式 |
C9H18ClNO |
|---|---|
分子量 |
191.70 g/mol |
IUPAC名 |
4-ethoxybicyclo[2.2.1]heptan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-11-9-5-3-8(10,7-9)4-6-9;/h2-7,10H2,1H3;1H |
InChIキー |
RYMDXWPYSUSUDE-UHFFFAOYSA-N |
正規SMILES |
CCOC12CCC(C1)(CC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)
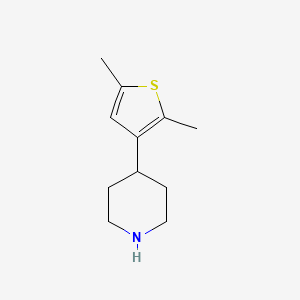
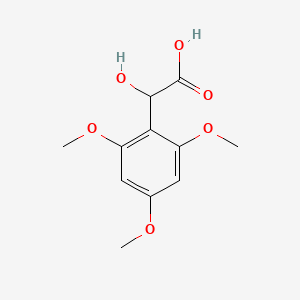
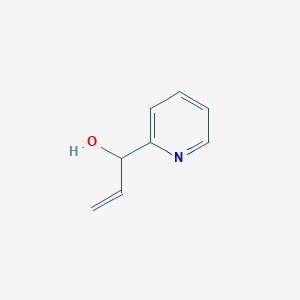
![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
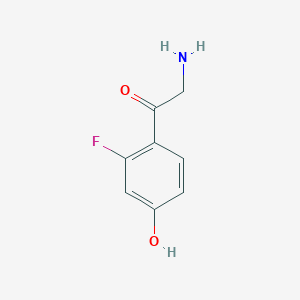
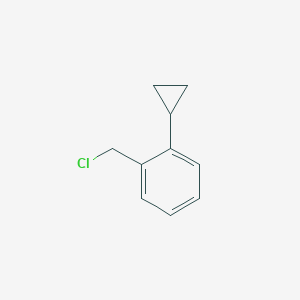
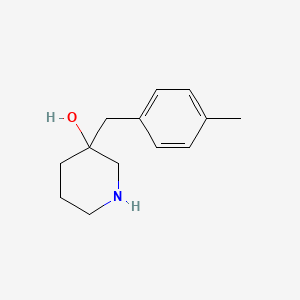
![1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)
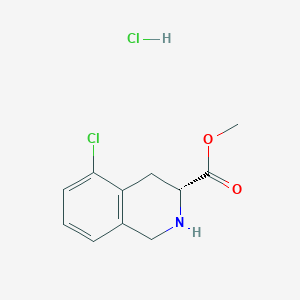
![4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B13589908.png)
